![molecular formula C15H14FN3O3 B3179708 4-(4-acetamido-3-fluorophenoxy)-N-methylpicolinamide CAS No. 2141961-84-2](/img/structure/B3179708.png)
4-(4-acetamido-3-fluorophenoxy)-N-methylpicolinamide
Overview
Description
4-(4-acetamido-3-fluorophenoxy)-N-methylpicolinamide is a chemical compound with the molecular formula C15H14FN3O3 . It is also known as Regorafenib Monohydrate Impurity B . The molecular weight of this compound is 303.2884 .
Molecular Structure Analysis
The molecular structure of 4-(4-acetamido-3-fluorophenoxy)-N-methylpicolinamide consists of a picolinamide core with a fluorophenoxy and an acetamido group attached to it . The stereochemistry of this compound is achiral .Scientific Research Applications
- Regorafenib , a tyrosine kinase inhibitor used in cancer therapy, contains a structural motif similar to 4-(4-acetamido-3-fluorophenoxy)-N-methylpicolinamide. Researchers have explored its potential as an anticancer agent due to its ability to inhibit tumor growth and angiogenesis . Further studies could elucidate its mechanism of action and optimize its efficacy.
- The compound’s structure suggests anti-inflammatory potential. Investigating its impact on inflammatory pathways, such as NF-κB or COX-2, could provide valuable insights for drug development .
- Some studies indicate that 4-(4-acetamido-3-fluorophenoxy)-N-methylpicolinamide derivatives might modulate cardiovascular function. Researchers could explore their effects on blood pressure regulation, endothelial function, and platelet aggregation .
- The compound’s aromatic ring system resembles neurotransmitters. Investigating its neuroprotective properties and potential in treating neurodegenerative disorders (e.g., Alzheimer’s or Parkinson’s disease) could be worthwhile .
- Structural similarities to known antibacterial agents suggest that 4-(4-acetamido-3-fluorophenoxy)-N-methylpicolinamide derivatives might exhibit antibacterial properties. Researchers could explore their efficacy against specific bacterial strains .
- Given its unique structure, this compound could serve as a scaffold for designing novel agrochemicals. Investigating its herbicidal, fungicidal, or insecticidal properties may lead to practical applications in agriculture .
Anticancer Properties
Anti-inflammatory Effects
Cardiovascular Applications
Neuroprotection and Neurodegenerative Diseases
Antibacterial Activity
Agrochemical Applications
properties
IUPAC Name |
4-(4-acetamido-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c1-9(20)19-13-4-3-10(7-12(13)16)22-11-5-6-18-14(8-11)15(21)17-2/h3-8H,1-2H3,(H,17,21)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTVSLUXXXPLNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC2=CC(=NC=C2)C(=O)NC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetamido-3-fluorophenoxy)-N-methylpicolinamide | |
CAS RN |
2141961-84-2 | |
Record name | 4-(4-Acetamido-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2141961842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-ACETAMIDO-3-FLUOROPHENOXY)-N-METHYLPYRIDINE-2-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX0I2UK6ON | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.